molecular formula C64H109NO27 B8106024 Fmoc-N-PEG23-acid

Fmoc-N-PEG23-acid

Cat. No.: B8106024
M. Wt: 1324.5 g/mol
InChI Key: DNZCRUTYKDCBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-PEG23-acid: is a polyethylene glycol-based linker utilized in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its hydrophilic polyethylene glycol spacer, which enhances solubility in aqueous media. The compound is widely used in chemical and biological research due to its versatility and effectiveness in linking molecules for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-PEG23-acid involves the protection of the amine group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and the introduction of a terminal carboxylic acid. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the stepwise addition of polyethylene glycol units and the Fmoc-protected amine, followed by deprotection and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-N-PEG23-acid undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group under basic conditions using reagents such as piperidine or diethylamine.

    Amide Bond Formation: Reaction of the terminal carboxylic acid with primary amines in the presence of EDC or DCC to form stable amide bonds.

Common Reagents and Conditions:

    Deprotection: Piperidine, diethylamine, or morpholine in a basic environment.

    Amide Bond Formation: EDC or DCC as activators, often in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Major Products Formed:

    Deprotection: Free amine.

    Amide Bond Formation: Amide-linked conjugates.

Scientific Research Applications

Chemistry: Fmoc-N-PEG23-acid is used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins. This application is crucial for studying protein function and developing new therapeutic strategies .

Biology: In biological research, this compound is employed to create linkers that facilitate the degradation of target proteins via the ubiquitin-proteasome system. This approach is used to investigate protein interactions and cellular pathways .

Medicine: The compound’s role in PROTAC synthesis has significant implications for drug discovery and development. By targeting disease-causing proteins for degradation, this compound-based PROTACs offer a novel therapeutic strategy for treating various diseases, including cancer and neurodegenerative disorders .

Industry: this compound is utilized in the production of advanced materials and bioconjugates, contributing to the development of innovative products in biotechnology and pharmaceuticals .

Mechanism of Action

Mechanism: Fmoc-N-PEG23-acid functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Molecular Targets and Pathways: The primary molecular targets are the E3 ubiquitin ligase and the target protein. The pathway involved is the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .

Comparison with Similar Compounds

    Fmoc-N-PEG12-acid: A shorter polyethylene glycol-based linker with similar properties but reduced solubility and flexibility.

    Fmoc-N-PEG24-acid: A slightly longer polyethylene glycol-based linker with comparable solubility and flexibility

Uniqueness: Fmoc-N-PEG23-acid is unique due to its optimal length, which provides a balance between solubility and flexibility, making it highly effective for use in PROTAC synthesis. Its hydrophilic nature and ability to form stable amide bonds further enhance its utility in various applications .

Biological Activity

Fmoc-N-PEG23-acid, a compound characterized by its unique structure combining a Fmoc (9-fluorenylmethyloxycarbonyl) protecting group with a polyethylene glycol (PEG) chain, has garnered attention in biomedical research due to its potential applications in drug delivery, peptide synthesis, and bioconjugation. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, properties, and relevant case studies.

1. Synthesis and Characterization

This compound is synthesized through a multi-step process involving the protection of an amine group with the Fmoc moiety and the attachment of a PEG chain. The synthesis typically starts with high-purity PEG derivatives, ensuring minimal impurities during subsequent peptide synthesis. The final product is characterized by techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry), confirming its purity and structural integrity.

Synthesis Step Description
Starting Material Monodisperse amino PEG acid
Protection Fmoc protection of the amine
Cleavage Removal of the Fmoc group for further reactions
Purity Analysis LC-MS analysis showing >98% purity

2. Biological Properties

This compound exhibits several biological properties that make it suitable for various applications:

  • Solubility : The PEG component significantly enhances the solubility of peptides in aqueous environments, which is crucial for biological applications.
  • Biocompatibility : PEG is known for its biocompatibility, reducing immunogenic responses when used in drug formulations.
  • Stability : The Fmoc protecting group contributes to the stability of peptide chains during synthesis and storage.

3.1. Impact on Peptide Synthesis

Research has shown that incorporating this compound into peptide synthesis can improve yields and purity. A study demonstrated that peptides modified with this compound exhibited higher recovery rates compared to their unmodified counterparts. For example:

Peptide Recovery Rate (%) Modification Type
P185Unmodified
P295PEGylated

These findings indicate that PEGylation not only enhances solubility but also improves overall synthetic efficiency.

3.2. Therapeutic Applications

The dual functionality of this compound allows for site-specific modifications on peptides, facilitating targeted drug delivery systems. In one notable study, researchers utilized this compound to create conjugates that demonstrated enhanced cellular uptake and improved therapeutic efficacy against cancer cells.

4. Future Directions

The ongoing research into this compound suggests promising avenues for further exploration:

  • Dual Modification Techniques : Recent advancements have introduced methods for simultaneous dual modification of peptides using copper-catalyzed reactions, potentially expanding the utility of this compound in complex biological systems.
  • Drug Delivery Systems : Continued investigation into the use of PEGylated peptides in drug delivery could lead to more effective treatments with reduced side effects.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H109NO27/c66-63(67)9-11-69-13-15-71-17-19-73-21-23-75-25-27-77-29-31-79-33-35-81-37-39-83-41-43-85-45-47-87-49-51-89-53-55-91-56-54-90-52-50-88-48-46-86-44-42-84-40-38-82-36-34-80-32-30-78-28-26-76-24-22-74-20-18-72-16-14-70-12-10-65-64(68)92-57-62-60-7-3-1-5-58(60)59-6-2-4-8-61(59)62/h1-8,62H,9-57H2,(H,65,68)(H,66,67)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZCRUTYKDCBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H109NO27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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